An In-depth Technical Guide to the Chemical Properties of 1,7-dimethyl-1H-indole-2,3-dione
An In-depth Technical Guide to the Chemical Properties of 1,7-dimethyl-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 1,7-dimethyl-1H-indole-2,3-dione, a derivative of the versatile isatin scaffold. Due to the limited availability of experimental data for this specific isomer, this document combines reported data for closely related compounds and established synthetic methodologies to offer a predictive and practical resource for research and development.
Core Chemical Properties
1,7-dimethyl-1H-indole-2,3-dione, also known as 1,7-dimethylisatin, possesses a molecular formula of C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol .[1] The core structure consists of an indole ring system with methyl groups at the 1 and 7 positions and ketone groups at the 2 and 3 positions.
Physicochemical Data
Quantitative physicochemical data for 1,7-dimethyl-1H-indole-2,3-dione is not extensively available in the peer-reviewed literature. The following table summarizes key computed and experimental values for the parent compound, isatin, and related isomers to provide a comparative reference.
| Property | 1,7-dimethyl-1H-indole-2,3-dione (Computed) | Isatin (Experimental) | 7-Methylisatin (Experimental) |
| Molecular Formula | C₁₀H₉NO₂ | C₈H₅NO₂ | C₉H₇NO₂ |
| Molecular Weight | 175.18 g/mol [1] | 147.13 g/mol | 161.16 g/mol [2] |
| logP | 1.2577[1] | 0.83 | Not Available |
| Hydrogen Bond Acceptor Count | 4[1] | 2 | 2 |
| Hydrogen Bond Donor Count | 0 | 1 | 1 |
| Polar Surface Area | 30.048 Ų[1] | 46.2 Ų | 46.2 Ų |
| Melting Point | Not Available | 203 °C (decomposes) | Not Available |
| CAS Number | Not Available | 91-56-5 | 1127-59-9[2] |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 1,7-dimethyl-1H-indole-2,3-dione.
Experimental Protocol: Synthesis of 7-Methylisatin (Step 1)
This protocol is adapted from the general Sandmeyer isatin synthesis.
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Preparation of the Isonitrosoacetanilide Intermediate:
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In a suitable reaction vessel, dissolve 2-methylaniline in a mixture of water and concentrated hydrochloric acid.
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To this solution, add a solution of chloral hydrate and hydroxylamine hydrochloride in water.
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Heat the mixture under reflux for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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Cool the reaction mixture and collect the precipitated isonitrosoacetanilide intermediate by filtration. Wash with water and dry.
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Cyclization to 7-Methylisatin:
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Carefully add the dried isonitrosoacetanilide intermediate in portions to pre-warmed concentrated sulfuric acid, maintaining the temperature between 60-80°C with constant stirring.
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After the addition is complete, continue to heat the mixture for a short period to ensure complete cyclization.
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Pour the reaction mixture onto crushed ice to precipitate the crude 7-methylisatin.
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Collect the precipitate by filtration, wash thoroughly with water until the washings are neutral, and dry.
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The crude product can be purified by recrystallization from a suitable solvent such as ethanol or glacial acetic acid.
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Experimental Protocol: N-Alkylation to 1,7-dimethyl-1H-indole-2,3-dione (Step 2)
This protocol is a general method for the N-alkylation of isatins.
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Reaction Setup:
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In a round-bottom flask, suspend 7-methylisatin and a suitable base (e.g., anhydrous potassium carbonate) in a polar aprotic solvent such as dimethylformamide (DMF).
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Stir the suspension at room temperature for a brief period to facilitate the formation of the isatin anion.
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Alkylation:
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Add a methylating agent (e.g., methyl iodide) to the suspension.
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Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the progress by TLC.
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Workup and Purification:
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Once the reaction is complete, cool the mixture to room temperature and pour it into ice water to precipitate the product.
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Collect the solid by filtration, wash with water, and dry.
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The crude 1,7-dimethyl-1H-indole-2,3-dione can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent.
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Spectroscopic Data
Experimental spectroscopic data for 1,7-dimethyl-1H-indole-2,3-dione is not currently available. The following table provides predicted data and experimental data for the parent compound, isatin, for reference.
| Spectroscopic Data | 1,7-dimethyl-1H-indole-2,3-dione (Predicted) | Isatin (Experimental) |
| ¹H NMR | Aromatic protons, two methyl group singlets. | Aromatic protons, NH proton. |
| ¹³C NMR | Carbonyl carbons, aromatic carbons, two methyl carbons. | Carbonyl carbons, aromatic carbons. |
| IR (cm⁻¹) | C=O stretching (around 1700-1750), C-N stretching, aromatic C=C stretching. | 3207 (-NH), 1743 & 1691 (C=O), 1294 (C-N), 1457 (C=C). |
| Mass Spec (m/z) | [M]⁺ at 175.06 | [M]⁺ at 147.03 |
Biological Activity
While no specific biological activity has been reported for 1,7-dimethyl-1H-indole-2,3-dione, the isatin scaffold is a well-known pharmacophore with a broad range of biological activities.[3][4] Derivatives of isatin have been shown to possess:
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Anticancer Activity: Isatin derivatives have demonstrated cytotoxic effects against various cancer cell lines.[5]
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Antimicrobial Activity: Many isatin derivatives exhibit antibacterial and antifungal properties.
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Antiviral Activity: Isatin-based compounds have been investigated for their potential as antiviral agents, including activity against HIV.
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Anticonvulsant Activity: Certain isatin derivatives have shown promise as anticonvulsant agents.
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Enzyme Inhibition: Isatins are known to inhibit a variety of enzymes, including monoamine oxidase (MAO) and kinases.
The methylation at the N-1 and C-7 positions of the indole ring in 1,7-dimethyl-1H-indole-2,3-dione is expected to modulate these activities by altering the compound's lipophilicity, steric profile, and electronic properties. Further research is required to elucidate the specific biological profile of this particular derivative.
Proposed Mechanism of Action (General for Isatin Derivatives)
Caption: General mechanism of action for isatin derivatives.
Conclusion
1,7-dimethyl-1H-indole-2,3-dione is a derivative of the pharmacologically significant isatin scaffold. While specific experimental data for this compound is scarce, this guide provides a framework for its synthesis and predicted chemical properties based on established chemical principles and data from related compounds. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development, facilitating further investigation into the therapeutic potential of this and other isatin derivatives.
References
- 1. Compound 1,7-dimethyl-1H-indole-2,3-dione - Chemdiv [chemdiv.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Design, Synthesis And Biological Activities Of New Alkylated Isatin–Derivatives | Semantic Scholar [semanticscholar.org]
